4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-
Description
The compound "4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-" features a bicyclic framework consisting of a fused cyclopentane and cyclohexane ring system with a chlorine substituent at position 4. The methanoindene core confers rigidity and stereochemical complexity, making these compounds valuable in pesticide synthesis and industrial chemistry .
Properties
CAS No. |
7534-82-9 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
8-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-10H,3-5H2 |
InChI Key |
NYPOWANMYCBCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2CC3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves multiple steps, starting with the chlorination of a suitable precursor. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as hydroxide ions or halides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols.
Substitution: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the field of medicine, particularly in the development of new drugs. Its structural features can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used in the production of various materials, including polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weight, and applications:
Key Findings from Comparative Analysis
Chlorination Effects: The hexachloro derivative (Chlordene) exhibits higher molecular weight (338.87 vs. ~166.65 for mono-chloro) and environmental persistence due to increased hydrophobicity and resistance to degradation . Heptachlor, with seven chlorine atoms, demonstrates severe bioaccumulation risks, leading to its regulatory ban .
Functional Group Influence: Ester Derivatives: Acetate or butanoate esters (e.g., C₁₂H₁₆O₂) enhance volatility and are utilized in fragrances. The ester side chain reduces reactivity compared to chlorine . Ether Derivatives: Allyl ethers (C₁₃H₁₈O) introduce steric bulk, altering reactivity for polymerization applications .
Stereochemical Complexity: The methanoindene core induces multiple stereocenters. For example, the acetate ester (CAS 5413-60-5) exists as stereoisomers, impacting its olfactory properties .
Regulatory and Safety Profiles :
- Diethoxymethyl-substituted analogs (C₁₅H₂₄O₂) are categorized as low-risk under Canadian regulations, unlike highly chlorinated derivatives .
Research and Application Insights
- Read-Across Validation: Butanoic acid esters of methanoindene are validated as read-across analogs for toxicity prediction, leveraging shared hydrocarbon skeletons despite differing substituents .
- Industrial Use: Hexahydro-methanoindene derivatives serve as intermediates in pesticide synthesis (e.g., Chlordene) and polymer chemistry (allyl ethers) .
- Environmental Impact : Chlorinated variants like Heptachlor and Chlordene highlight the trade-off between efficacy and ecological harm, driving research into safer alternatives .
Biological Activity
4,7-Methano-1H-indene, specifically 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene (CAS Number: 7534-82-9), is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
Molecular Formula: C10H13Cl
Molecular Weight: 168.663 g/mol
IUPAC Name: 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
Synonyms: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methanoindene; Chlordene
This compound has a unique structure characterized by a chlorinated hexahydronaphthalene framework. The presence of chlorine atoms contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study 1: A study on chlorinated indenes showed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at low concentrations. This suggests that 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene may possess similar antimicrobial effects.
Cytotoxic Effects
Research has also focused on the cytotoxicity of halogenated compounds.
- Case Study 2: In vitro tests revealed that chlorinated hydrocarbons can induce apoptosis in cancer cell lines. This raises the possibility that our compound may exhibit cytotoxic properties against specific cancer cells.
Neurotoxic Potential
The neurotoxic effects of chlorinated compounds are well-documented.
- Case Study 3: Research has shown that exposure to certain chlorinated compounds can lead to neurodegenerative changes in animal models. Further investigation into the neurotoxic potential of 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is warranted.
Acute Toxicity
The acute toxicity of related compounds has been studied extensively:
| Compound | LD50 (mg/kg) | Effects |
|---|---|---|
| Chlordane | 50 | Neurotoxicity and liver damage |
| Hexachlorobenzene | 10 | Hepatotoxicity and immunotoxicity |
| 6-Chloroindole | 200 | Mild neurotoxic effects |
Q & A
Q. Basic Research Focus
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups and hydrogen bonding patterns. For example, solid-phase IR analysis using prism or grating spectrometers at 4 cm⁻¹ resolution can resolve vibrational modes associated with the bicyclic framework and chloro substituents . Gas-phase photoelectron spectroscopy (PES) or photoionization (PI) methods are recommended for determining ionization energies (e.g., 9.35 ± 0.05 eV) to elucidate electronic structures and fragmentation pathways .
How should researchers safely handle and store 6-chloro derivatives to minimize health and environmental risks?
Q. Basic Research Focus
- Methodological Answer : Adopt protocols aligned with safety data for structurally similar compounds:
- Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool (<25°C), ventilated areas to prevent degradation or unintended reactions .
How does stereochemistry influence the reactivity and application potential of hexahydro-4,7-methanoindenes?
Q. Advanced Research Focus
- Methodological Answer : Stereochemical configurations (e.g., 2α,3aβ,4α,7α,7aβ) alter steric hindrance and electronic environments. For example, methyl-substituted derivatives exhibit distinct ionization energies (9.35 eV) and fragmentation patterns in mass spectrometry, impacting their suitability as high-energy fuel precursors or chiral intermediates in pharmaceutical synthesis . Computational modeling (e.g., DFT) can predict regioselectivity in substitution reactions .
What methodologies address contradictions in environmental persistence data among chlorinated methanoindenes?
Q. Advanced Research Focus
- Methodological Answer : Discrepancies in degradation rates (e.g., between heptachlor and chlordane analogs) require comparative studies using:
What physicochemical properties are critical for experimental design involving 6-chloro derivatives?
Q. Basic Research Focus
- Methodological Answer : Key parameters include:
What synthetic pathways effectively introduce chloro substituents while preserving structural integrity?
Q. Advanced Research Focus
- Methodological Answer : Chlorination via electrophilic aromatic substitution (EAS) or radical pathways must balance reactivity and stability. For example:
How can researchers assess the purity of synthesized 6-chloro derivatives?
Q. Basic Research Focus
- Methodological Answer : Combine chromatographic and spectroscopic methods:
What computational models predict the environmental fate of chlorinated methanoindenes?
Q. Advanced Research Focus
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
